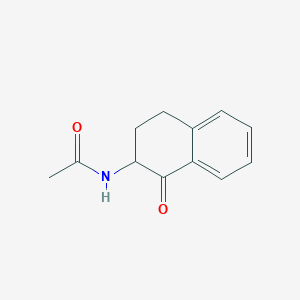
N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide
Descripción general
Descripción
N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide is an organic compound with a complex structure that includes a tetralin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide typically involves the acetylation of aminotetralin derivatives. One common method includes the reaction of 2-aminotetralin with acetic anhydride under controlled conditions to yield this compound. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent production. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetralin derivatives.
Aplicaciones Científicas De Investigación
N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparación Con Compuestos Similares
2-Aminotetralin: A precursor in the synthesis of N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide.
2-Acetylaminonaphthalene: Shares structural similarities but differs in the ring system.
1-Acetylaminotetralin: Another acetylated derivative with a different substitution pattern.
Uniqueness: this compound is unique due to its specific acetylation at the 1-position of the tetralin ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-11-7-6-9-4-2-3-5-10(9)12(11)15/h2-5,11H,6-7H2,1H3,(H,13,14) |
Clave InChI |
UYOZHOUPIHNUJN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














